molecular formula C9H9FO3 B3027752 Methyl 2-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1378655-77-6

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Cat. No. B3027752
CAS RN: 1378655-77-6
M. Wt: 184.16
InChI Key: JKTMRPAVQROBKG-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-5-hydroxy-4-methylbenzoate” is a chemical compound with the CAS Number: 1378655-77-6 . It has a molecular weight of 184.17 . The IUPAC name for this compound is methyl 2-fluoro-5-hydroxy-4-methylbenzoate . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-fluoro-5-hydroxy-4-methylbenzoate” is 1S/C9H9FO3/c1-5-3-7 (10)6 (4-8 (5)11)9 (12)13-2/h3-4,11H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-hydroxy-4-methylbenzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Cancer Imaging Agents

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate, and related fluorinated compounds, have potential applications in cancer imaging. Fluorinated 2-arylbenzothiazoles, for instance, show potent inhibitory activity against various cancer cell lines. When labeled with carbon-11, these compounds can serve as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers. This application is particularly important for the detection and management of breast, lung, and colon cancers (Wang et al., 2006).

Fluorescent Sensors

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate derivatives, such as o-aminophenol-based fluorogenic chemosensors, have been developed for detecting specific metal ions like Al3+. These chemosensors exhibit high selectivity and sensitivity, making them useful in various scientific research applications, including the detection of these ions in living cells, like human cervical HeLa cancer cell lines, through confocal fluorescence microscopy (Ye et al., 2014).

HIV Integrase Inhibitors

Compounds related to methyl 2-fluoro-5-hydroxy-4-methylbenzoate, particularly fluorinated derivatives, have been explored as potent inhibitors of HIV integrase. The metabolism and disposition of these inhibitors have been studied using 19F-NMR spectroscopy. These studies aid in the selection of candidates for further development in antiviral therapies (Monteagudo et al., 2007).

Crystal and Theoretical Analysis

The structural and molecular properties of methyl 4-hydroxybenzoate, a compound closely related to methyl 2-fluoro-5-hydroxy-4-methylbenzoate, have been extensively analyzed. These studies involve single crystal X-ray structure determination, Hirshfeld surface analysis, and computational calculations. Understanding these properties is crucial for various applications, including its use as an antimicrobial agent in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

Synthesis for Herbicide Intermediates

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate derivatives have been synthesized for use as intermediates in herbicides. These compounds, like 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, are critical in the development of effective agricultural chemicals (Zhou Yu, 2002).

Antitumor Properties

Fluorinated benzothiazoles, structurally related to methyl 2-fluoro-5-hydroxy-4-methylbenzoate, exhibit potent cytotoxic properties in vitro, particularly against certain human breast cancer cell lines. These studies help in the development of new antitumor agents (Hutchinson et al., 2001).

Photoluminescence Studies

Photoluminescence studies of compounds like 2-(2′-hydroxy-5′-methylbenzoyl)-1,5-diphenylpyrrole, which share similarities with methyl 2-fluoro-5-hydroxy-4-methylbenzoate, have been conducted. These studies are significant for understanding the behavior of such compounds in different environments, including their applications in light-emitting materials and sensors (Purkayastha & Chattopadhyay, 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTMRPAVQROBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743909
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378655-77-6
Record name Methyl 2-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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